N-(4-Chloro-2-fluorophenyl)-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide
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Description
N-(4-Chloro-2-fluorophenyl)-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C19H22ClFN4OS and its molecular weight is 408.92. The purity is usually 95%.
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Scientific Research Applications
Molecular Synthesis and Biological Activity
A series of analogues derived from the condensation of aromatic amines with N-phenylacetamide demonstrated antimicrobial and antitubercular activities, suggesting a potential route to design antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014). Furthermore, exploration of the molecular structure, natural bond orbital analysis, and docking studies against SARS-CoV-2 protein for a novel antiviral molecule indicate its potential for COVID-19 treatment (Mary et al., 2020). Another study synthesized novel heterocyclic compounds having a sulphamido moiety, which were evaluated for their antibacterial and antifungal activities, revealing their potential as antimicrobial agents (Nunna et al., 2014).
Molecular Docking and Structural Analysis
Investigations into the crystal structure of related compounds provide insights into molecular conformations and potential for interactions in biological systems, which can inform the development of pharmaceuticals (Subasri et al., 2017). Another study focused on vibrational spectroscopic signatures, effect of rehybridization, and hyperconjugation on the dimer molecule, offering quantum computational approach to understanding its structural and electronic properties (Mary et al., 2022).
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN4OS/c1-12-5-13(2)9-25(8-12)17-7-19(23-11-22-17)27-10-18(26)24-16-4-3-14(20)6-15(16)21/h3-4,6-7,11-13H,5,8-10H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHULNXISWCELA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=CC(=NC=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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